molecular formula C30H30EuF21O6 B7756908 Europium, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-kappaO3,kappaO5)-

Europium, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-kappaO3,kappaO5)-

Cat. No.: B7756908
M. Wt: 1037.5 g/mol
InChI Key: PTQJQBFRLLGICD-VNGPFPIXSA-K
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Description

Europium, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-kappaO3,kappaO5)-, commonly referred to as Eu(fod)3, is a coordination compound of europium with the molecular formula C30H33EuF21O6. This compound is known for its application as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy. It is a member of the lanthanide shift reagents and was particularly popular in the 1970s and 1980s.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eu(fod)3 can be synthesized through the reaction of europium chloride (EuCl3) with the ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod) in an appropriate solvent, typically under inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete complexation.

Industrial Production Methods: Industrial production of Eu(fod)3 involves scaling up the laboratory synthesis process. This includes the use of large reactors, precise control of reaction conditions (temperature, pressure, and atmosphere), and purification steps to obtain the compound in high purity. The compound is then characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions: Eu(fod)3 primarily undergoes substitution reactions where the ligands can be replaced by other coordinating species. It can also participate in redox reactions under specific conditions.

Common Reagents and Conditions:

  • Substitution reactions: Various ligands such as water, ammonia, or other organic ligands can replace fod in Eu(fod)3.

  • Redox reactions: Oxidizing or reducing agents can be used to alter the oxidation state of europium.

Major Products Formed:

  • Substitution reactions: Formation of new coordination complexes with different ligands.

  • Redox reactions: Formation of europium(II) or europium(IV) complexes depending on the redox conditions.

Scientific Research Applications

Eu(fod)3 is widely used in scientific research, particularly in NMR spectroscopy, where it serves as a shift reagent to enhance the resolution of NMR spectra. It is also used in the study of molecular structures and dynamics, as well as in the development of new materials and catalysts. In biology and medicine, Eu(fod)3 can be used as a contrast agent in imaging techniques and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which Eu(fod)3 exerts its effects in NMR spectroscopy involves the interaction of the europium ion with the magnetic field, causing a shift in the resonance frequencies of nearby nuclei. This shift helps to resolve overlapping signals and provides clearer spectra. The molecular targets and pathways involved include the coordination environment of the europium ion and the electronic interactions with the ligands.

Comparison with Similar Compounds

Eu(fod)3 is compared with other lanthanide shift reagents such as gadolinium(III) trifluoroacetate (Gd(TFA)3) and terbium(III) trifluoroacetate (Tb(TFA)3). While all these compounds serve similar purposes in NMR spectroscopy, Eu(fod)3 is unique in its ability to provide high resolution and sensitivity due to the specific electronic properties of europium. Other similar compounds include:

  • Gd(TFA)3

  • Tb(TFA)3

  • Dysprosium(III) trifluoroacetate (Dy(TFA)3)

Eu(fod)3 stands out due to its superior performance in certain applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

europium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQJQBFRLLGICD-VNGPFPIXSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Eu+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Eu+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30EuF21O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1037.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17631-68-4
Record name Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017631684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')europium
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Record name Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionato)europium(III)
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